molecular formula C6H9N3O B3087746 1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1177323-82-8

1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B3087746
CAS RN: 1177323-82-8
M. Wt: 139.16 g/mol
InChI Key: DBKNNPVRCIDMOV-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . The molecular formula of a similar compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, is C7H11N3O2 .


Synthesis Analysis

Pyrazole-4-carboxamides can be synthesized through multi-step reactions . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of pyrazole-4-carboxamides involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system .


Molecular Structure Analysis

The structures of pyrazole-4-carboxamides were characterized by 1H NMR, 13C NMR, and HRMS . The structure of a similar compound, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, was determined by X-ray diffraction .


Chemical Reactions Analysis

Pyrazole-4-carboxamides have been used in various chemical reactions. For example, they have been used in the synthesis of bioactive chemicals and reactions in various media . They have also been used in the synthesis of antifungal agents .

Scientific Research Applications

Fungicide Applications

Pyrazole-4-carboxamides, including 1-ethyl-1H-pyrazole-4-carboxamide, have been synthesized and studied for their potential as fungicide candidates . Preliminary bioassays showed that some compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . These compounds could be used as fungicide candidates for further study .

Antiproliferative Agents

N-methyl-substituted pyrazole carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against the human cervical cancer cell line (HeLa) . Compound 16 showed the highest activity among the synthesized compounds with 64.10% .

Antifungal Activities

Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL .

Antileishmanial and Antimalarial Evaluation

Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their potential effects on the solubility and interactions of target compounds with biological macromolecules . These compounds could potentially be used in the treatment of leishmaniasis and malaria .

Nematocidal Activity

A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds were synthesized, and while they exhibited weak fungicidal activity, some derivatives demonstrated significant nematocidal activity against Meloidogyne incognita, a type of plant-parasitic nematode.

Energy Synthesis Inhibitors

Pyrazole-4-carboxamides can block the energy synthesis of pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Safety And Hazards

While specific safety and hazard information for 1-ethyl-1H-pyrazole-4-carboxamide is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .

Future Directions

Pyrazole-4-carboxamides have shown potential as fungicides and have been used in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, they could be potential lead compounds for developing novel anticancer agents .

properties

IUPAC Name

1-ethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKNNPVRCIDMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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